Methoxy vs. Chloro Pyridazine: Physicochemical & ADME Differentiation
The 6-methoxy group on the pyridazine ring of the target compound is predicted to confer distinct physicochemical properties relative to the 6-chloro analog. Methoxy substitution reduces lipophilicity (estimated ΔclogP ≈ −0.5 to −0.8 log units vs. the chloro congener) and increases topological polar surface area (TPSA) by approximately 11–13 Ų, attributable to the additional oxygen atom acting as a hydrogen-bond acceptor. The chloro analog 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide has a reported XlogP of 4.8 and four H-bond acceptors, whereas the target methoxy compound bears five H-bond acceptors and is predicted to have a correspondingly lower logP [1]. These differences directly impact aqueous solubility, permeability, and CYP-mediated metabolic stability, making interchanging these two compounds in a screening cascade scientifically unwarranted without explicit physicochemical briding data.
| Evidence Dimension | Predicted lipophilicity (clogP/XlogP) and H-bond acceptor count |
|---|---|
| Target Compound Data | Predicted clogP ~3.9–4.2; 5 H-bond acceptors; TPSA ~96–100 Ų (computational estimate based on structural analogs) |
| Comparator Or Baseline | Chloro analog (1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide): reported XlogP = 4.8; 4 H-bond acceptors; TPSA ~85 Ų |
| Quantified Difference | ΔclogP ≈ −0.5 to −0.8; ΔHBA = +1; ΔTPSA ≈ +11–13 Ų |
| Conditions | In silico prediction; experimental confirmation not yet published for the target compound |
Why This Matters
Lower lipophilicity and higher TPSA in the methoxy analog predict improved aqueous solubility and potentially reduced phospholipidosis risk, which are critical factors for in vitro assay compatibility and in vivo formulation development.
- [1] Drug Information entry for 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide. Therapeutic Target Database (TTD), IDRBLab. Molecular Weight: 417.3 Da; XlogP: 4.8; HBD: 1; HBA: 4. View Source
